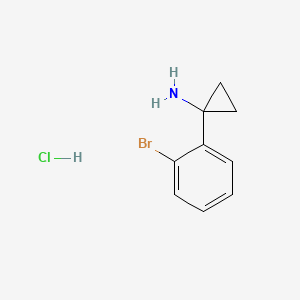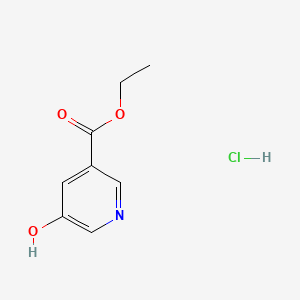
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile, also known as APYPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. APYPC is a member of the pyridine family of compounds and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is not fully understood, but studies suggest that it may act by inhibiting enzymes involved in cell division and proliferation. 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is its potential as an antitumor agent, making it a promising candidate for further research in the field of oncology. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of new synthetic methods for its production. Additionally, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile may have potential applications in other fields, such as materials science and nanotechnology, which warrant further investigation.
In conclusion, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is a unique chemical compound that has been the subject of scientific research due to its potential applications in various fields. While its mechanism of action is not fully understood, studies suggest that it may have potential as an antitumor agent. Further research is needed to optimize its therapeutic potential and explore its potential applications in other fields.
Synthesis Methods
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile can be synthesized using various methods, including the reaction of 5-aminopyridine-3-carboxaldehyde with malononitrile in the presence of a base. Another method involves the reaction of 5-aminopyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with malononitrile in the presence of a base to yield 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile.
Scientific Research Applications
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been shown to have potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(5-aminopyridin-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-5-8-2-1-3-15-11(8)9-4-10(13)7-14-6-9/h1-4,6-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPFZGNCGCYNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CN=C2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)




![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)




